2-Chloro-10-(2,5-dimethylphenyl)-9H-thioxanthen-10-ium perchlorate
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Overview
Description
2-Chloro-10-(2,5-dimethylphenyl)-9H-thioxanthen-10-ium perchlorate is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the thioxanthene class, characterized by a sulfur atom incorporated into the xanthene framework. The presence of the perchlorate ion further enhances its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-10-(2,5-dimethylphenyl)-9H-thioxanthen-10-ium perchlorate typically involves the chlorination of 10-(2,5-dimethylphenyl)-9H-thioxanthene. The reaction is carried out in the presence of a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions. The resulting chlorinated product is then treated with perchloric acid to form the perchlorate salt.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-10-(2,5-dimethylphenyl)-9H-thioxanthen-10-ium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thioxanthene derivative.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides are employed under mild to moderate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thioxanthene derivatives.
Substitution: Various substituted thioxanthene derivatives.
Scientific Research Applications
2-Chloro-10-(2,5-dimethylphenyl)-9H-thioxanthen-10-ium perchlorate has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other thioxanthene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-10-(2,5-dimethylphenyl)-9H-thioxanthen-10-ium perchlorate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
10-(2,5-Dimethylphenyl)-9H-thioxanthene: Lacks the chlorine and perchlorate groups.
2-Chloro-9H-thioxanthene: Lacks the 2,5-dimethylphenyl group.
10-(2,5-Dimethylphenyl)-9H-xanthene: Lacks the sulfur atom.
Uniqueness
2-Chloro-10-(2,5-dimethylphenyl)-9H-thioxanthen-10-ium perchlorate is unique due to the presence of both the chlorine atom and the perchlorate ion, which enhance its reactivity and stability. This combination of structural features makes it a valuable compound for various scientific applications.
Properties
CAS No. |
56337-49-6 |
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Molecular Formula |
C21H18Cl2O4S |
Molecular Weight |
437.3 g/mol |
IUPAC Name |
2-chloro-10-(2,5-dimethylphenyl)-9H-thioxanthen-10-ium;perchlorate |
InChI |
InChI=1S/C21H18ClS.ClHO4/c1-14-7-8-15(2)21(11-14)23-19-6-4-3-5-16(19)12-17-13-18(22)9-10-20(17)23;2-1(3,4)5/h3-11,13H,12H2,1-2H3;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
GGAUYRQYNSXEBN-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=C(C=C1)C)[S+]2C3=C(CC4=CC=CC=C42)C=C(C=C3)Cl.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
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